2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
説明
This compound is a quinazolin-4(3H)-one derivative featuring a thioether-linked oxazole moiety substituted with a 5-bromo-2-methoxyphenyl group at position 2 and a methyl group at position 5 of the oxazole ring. The quinazolinone core is further substituted with a phenyl group at position 3. The thioether linkage may enhance metabolic stability compared to ether or amine analogs.
特性
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-22(28-24(33-16)20-14-17(27)12-13-23(20)32-2)15-34-26-29-21-11-7-6-10-19(21)25(31)30(26)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDHJBVJULOCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with heterocyclic systems reported in the literature:
Pyrazolo[3,4-d]pyrimidine Derivatives (Example 76, ): Core Structure: Pyrazolo[3,4-d]pyrimidine (vs. quinazolinone in the target). Substituents: Fluorophenyl, morpholinomethyl-thiophene, and amino groups. Key Differences: The pyrazolo-pyrimidine core is structurally distinct but shares nitrogen-rich aromaticity, which is common in kinase inhibitors. The target’s bromo-methoxyphenyl group may enhance halogen bonding compared to the fluorine in Example 76 .
Thiazole Derivatives (Compound 4f, ): Core Structure: Thiazole (vs. oxazole in the target). Substituents: Bromo, fluorophenyl hydrazone, and methylthio groups. Key Differences: The thiazole ring in 4f lacks the fused quinazolinone system but shares sulfur-containing substituents, which may confer similar solubility profiles .
Physical and Spectroscopic Properties
Q & A
Q. What are the key strategies for synthesizing 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one?
The synthesis typically involves multi-step reactions, including:
- Oxazole ring formation : Condensation of 5-bromo-2-methoxyphenyl precursors with methyl groups under reflux conditions using ethanol or DMSO as solvents .
- Thiolation : Introduction of the thioether group via nucleophilic substitution, often employing sodium hydride or thiourea derivatives as sulfur donors .
- Quinazolinone core assembly : Cyclization of anthranilic acid derivatives with phenyl isocyanate, followed by oxidation with hydrogen peroxide to stabilize the quinazolinone structure . Key reagents : Hydrogen peroxide (oxidation), sodium borohydride (reduction), and TLC for reaction monitoring .
Q. How is the compound characterized structurally?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy, bromo, and methyl groups) .
- X-ray crystallography : To resolve stereochemical ambiguities and validate the oxazole-quinazolinone linkage .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What methodologies are used to assess its biological activity in vitro?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC determination using fluorescence or colorimetric substrates .
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines, with dose-response curves to evaluate potency .
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .
Q. Which functional groups are critical for its activity?
- 5-Bromo-2-methoxyphenyl moiety : Enhances lipophilicity and target binding via halogen bonding .
- Methyloxazole ring : Stabilizes the conformation for optimal interactions with hydrophobic pockets in enzymes .
- Thioether linkage : Improves metabolic stability compared to ether or amine analogs .
Q. How stable is the compound under standard laboratory conditions?
- Thermal stability : Decomposes above 200°C; store at 4°C in inert atmospheres .
- pH sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strongly acidic/basic conditions due to oxazole ring hydrolysis .
Advanced Research Questions
Q. How can structural optimization improve target selectivity?
- SAR studies : Modify the phenylquinazolinone substituents (e.g., replace bromine with chlorine) to reduce off-target effects .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance bioavailability while maintaining activity .
- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and guide substitutions .
Q. How to resolve contradictions in reported biological activity data?
- Control experiments : Compare assays across standardized cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .
- Batch analysis : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .
- Mechanistic studies : Use CRISPR knockouts or RNAi to confirm target dependency .
Q. What strategies enable selective modification of the oxazole ring?
- Protective group chemistry : Temporarily block the thioether group with tert-butyldimethylsilyl (TBDMS) to allow oxazole functionalization .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-bromo position .
Q. How to investigate its target engagement in complex biological systems?
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